molecular formula C12H6F13N B6296775 3-(Perfluorohexyl)aniline CAS No. 119534-79-1

3-(Perfluorohexyl)aniline

Cat. No.: B6296775
CAS No.: 119534-79-1
M. Wt: 411.16 g/mol
InChI Key: QSHAXUHMVBEXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Perfluorohexyl)aniline is a chemical compound that has garnered significant interest due to its unique properties and potential applications in various fields of research. This compound consists of an aniline moiety substituted with a perfluorohexyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorohexyl)aniline typically involves the introduction of a perfluorohexyl group to an aniline derivative. One common method is the nucleophilic substitution reaction where perfluorohexyl iodide reacts with aniline in the presence of a base. The reaction is often carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste. The choice of solvents, catalysts, and reaction parameters are crucial in industrial settings to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Perfluorohexyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted aniline derivatives, which can have different functional groups attached to the aromatic ring, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(Perfluorohexyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Perfluorohexyl)aniline exerts its effects involves interactions at the molecular level. The perfluorohexyl group can influence the compound’s hydrophobicity and electronic properties, affecting its binding to molecular targets. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Uniqueness: 3-(Perfluorohexyl)aniline stands out due to the combination of the perfluorohexyl group and the aniline moiety. This unique structure imparts specific reactivity and properties that are valuable in various applications, from chemical synthesis to industrial processes .

Properties

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F13N/c13-7(14,5-2-1-3-6(26)4-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHAXUHMVBEXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895722
Record name 3-(Tridecafluorohexyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119534-79-1
Record name 3-(Tridecafluorohexyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.